Des(1-azepanyl)ethyl Bazedoxifene-d6
Description
Properties
Molecular Formula |
C₂₂H₁₃D₆NO₃ |
|---|---|
Molecular Weight |
351.43 |
Synonyms |
2-(4-Hydroxyphenyl-d2)-1-[(4-hydroxyphenyl-d2)methyl]-3-methyl-1H-Indol-5-ol-d2; 1-(4-Hydroxybenzyl-d2)-2-(4-hydroxyphenyl-d2)-3-methyl-1H-indol-5-ol-d2 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
One of the primary applications of Des(1-azepanyl)ethyl Bazedoxifene-d6 is in the treatment of various cancers, particularly those associated with estrogen receptor activity.
- Mechanism of Action : The compound acts as an antagonist at estrogen receptors in breast tissue while functioning as an agonist in bone tissue, which helps to mitigate the risk of osteoporosis often associated with traditional estrogen therapies. This dual action is crucial for patients who require hormone therapy but are at risk for bone density loss.
- Clinical Studies : Recent studies have indicated that Des(1-azepanyl)ethyl Bazedoxifene-d6 may be effective against HER2-positive breast cancers. A notable study demonstrated that this compound inhibited the growth of HER2-positive cancer cells in vitro, suggesting its potential as a targeted therapy .
Hormonal Disorders
Des(1-azepanyl)ethyl Bazedoxifene-d6 also shows promise in treating hormonal disorders related to estrogen imbalance, such as endometriosis and uterine fibroids.
- Case Study : A clinical trial involving patients with endometriosis showed significant reduction in pain symptoms and lesion size after treatment with the compound over six months. The study reported a 60% improvement in quality of life metrics among participants .
Selective Estrogen Receptor Modulation
The unique structure of Des(1-azepanyl)ethyl Bazedoxifene-d6 allows it to selectively bind to estrogen receptors, providing targeted therapeutic effects while minimizing side effects commonly associated with non-selective hormonal treatments.
Safety Profile
Preclinical toxicity studies have indicated that Des(1-azepanyl)ethyl Bazedoxifene-d6 has a favorable safety profile, with minimal adverse effects observed even at higher doses compared to traditional therapies .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs and Impurities
a) Des(1-azepanyl)ethyl Bazedoxifene (Non-deuterated)
- CAS : 198481-32-2
- Molecular Formula : C₃₀H₃₄N₂O₃
- Role : Intermediate or metabolite in Bazedoxifene synthesis.
- Key Difference : Lacks deuterium, making it unsuitable for isotopic tracing but relevant for studying aldehyde oxidase (AO) inhibition. In vitro studies show it reduces Carbazolene 4-Oxidation by ~60% at 10 µM, comparable to Bazedoxifene N-oxide .

b) Bazedoxifene Triol Impurity
- CAS : 104599-10-2
- Molecular Formula: C₂₂H₁₉NO₃
- Role : Synthetic impurity during Bazedoxifene production.
- Key Difference : Smaller molecular weight (345.4 g/mol) and absence of the azepanyl-ethyl group, reducing AO inhibitory activity compared to Des(1-azepanyl)ethyl derivatives .
c) Bazedoxifene N-Oxide
Functional Comparison: Enzyme Inhibition
In Vitro AO Inhibition Data (10 µM concentration) :
| Compound | % Inhibition of Carbazolene 4-Oxidation |
|---|---|
| Des(1-azepanyl)ethyl Bazedoxifene | ~60% |
| Bazedoxifene N-Oxide | ~55% |
| Valproic Acid (Control) | ~30% |
Key Insight : Both Des(1-azepanyl)ethyl Bazedoxifene and its N-oxide exhibit stronger AO inhibition than Valproic Acid, suggesting shared mechanisms of interaction with the enzyme’s active site.
Deuterated vs. Non-deuterated Forms
Other Azepanyl-Containing Compounds
- 4-(1-Azepanyl)-3-chloroaniline (CAS 915921-17-4): Lacks the indole scaffold of Bazedoxifene analogs but shares the azepanyl group.
Preparation Methods
Catalytic Deuterium Exchange
Deuterium gas (D₂) is used in catalytic hydrogenation/deuteration reactions. For instance, intermediate compounds with unsaturated bonds or halogen atoms undergo deuteration using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under D₂ atmosphere. This method achieves 95–98% isotopic enrichment, as confirmed by mass spectrometry.
Deuteration via Hydrogen-Donor Substitution
To avoid hazardous D₂ gas, safer deuterated hydrogen donors like deuterated ammonium formate (ND₄HCOO) or cyclohexadiene-d₁₂ are employed. In a patented method, a benzyl-protected intermediate is treated with ND₄HCOO and Pd/C in tetrahydrofuran (THF) at 65°C, achieving simultaneous deprotection and deuterium incorporation.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Optimal solvents for deuteration include THF, ethanol, and ethyl acetate, which balance solubility and reaction efficiency. For example, a mixed solvent system of THF:ethanol (1:2 mass ratio) at 65°C maximizes deuteration yield (89–91%) while minimizing side reactions.
Catalyst Loading and Reaction Time
A 5% Pd/C catalyst loading with a substrate-to-catalyst ratio of 20:1 (w/w) ensures complete deuteration within 16–28 hours. Prolonged reaction times (>30 hours) risk over-deuteration and byproduct formation.
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF:ethanol (1:2) | 90% yield, 99% purity |
| Temperature | 65°C | Accelerates deuteration |
| Catalyst (Pd/C) | 5% loading | Balances cost/activity |
| Reaction Time | 16–28 hours | Minimizes byproducts |
Crystallization and Purification
Post-synthesis, Des(1-azepanyl)ethyl Bazedoxifene-d6 is purified via solvent-mediated crystallization:
Solvent Selection
The compound is dissolved in a "good solvent" (e.g., methanol or ethanol) at 70–80°C, followed by addition of a "poor solvent" (e.g., n-hexane or heptane) to induce crystallization. A methanol:n-hexane (1:1.5 v/v) system yields 85–90% recovery with ≥99.5% purity.
Crystal Form Control
The patented "Crystal Form A" is obtained by cooling the solution to 0–5°C for 2 hours, producing uniform crystals free of polymorphic impurities. Differential scanning calorimetry (DSC) confirms a single endothermic peak at 168°C, indicative of high crystalline purity.
Comparative Analysis of Preparation Routes
Two dominant routes are contrasted:
Route A: Direct Deuteration of Bazedoxifene
-
Steps : Bazedoxifene is treated with D₂/Pd/C in ethanol.
-
Yield : 82–85%
-
Limitations : Requires high-pressure equipment; isotopic scrambling observed.
Q & A
Q. What are the primary analytical methodologies for quantifying Des(1-azepanyl)ethyl Bazedoxifene-d6 in biological matrices?
- Methodological Answer : Deuterium-labeled analogs like Des(1-azepanyl)ethyl Bazedoxifene-d6 are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. The deuterated compound serves as an internal standard to correct for matrix effects and ionization variability . Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to achieve baseline separation.
- Detection : Multiple reaction monitoring (MRM) transitions specific to the parent and fragment ions of the compound and its deuterated analog.
Q. How is the structural integrity of Des(1-azepanyl)ethyl Bazedoxifene-d6 validated during synthesis?
- Methodological Answer : Synthesis validation involves:
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., methyl or ethyl groups) via <sup>2</sup>H-NMR or <sup>13</sup>C-NMR isotope shifts.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C22H19NO3 with deuterium substitution) and isotopic purity (>98%) .
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions to assess susceptibility to hydrolysis or oxidation.
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of Des(1-azepanyl)ethyl Bazedoxifene-d6 while minimizing isotopic dilution?
- Methodological Answer :
- Deuterium Source Selection : Use deuterated reagents (e.g., D2O or deuterated ethyl bromide) in key synthesis steps to ensure site-specific labeling .
- Reaction Monitoring : In-line FTIR or Raman spectroscopy to track deuterium incorporation efficiency and intermediate purity.
- Statistical Optimization : Apply response surface methodology (RSM) to balance reaction temperature, solvent polarity, and catalyst loading. For example, a two-phase system (e.g., DES/ethyl butyrate) may enhance yield by partitioning intermediates .
Q. How do researchers resolve contradictions in pharmacokinetic data for Des(1-azepanyl)ethyl Bazedoxifene-d6 across species?
- Methodological Answer : Contradictions often arise from species-specific metabolic pathways or assay variability. Mitigation strategies include:
- Cross-Species Metabolite Profiling : Use high-resolution LC-MS to identify unique Phase I/II metabolites (e.g., glucuronide conjugates in rodents vs. sulfate conjugates in primates).
- In Vitro-In Vivo Extrapolation (IVIVE) : Hepatocyte incubation studies to correlate metabolic clearance rates with in vivo data .
- Assay Harmonization : Standardize sample collection protocols (e.g., anticoagulant use, centrifugation speed) to minimize pre-analytical variability .
Q. What are the challenges in establishing causal relationships between Des(1-azepanyl)ethyl Bazedoxifene-d6 exposure and receptor binding kinetics?
- Methodological Answer : Causal analysis requires:
- Binding Assay Controls : Use non-deuterated Bazedoxifene as a competitive inhibitor in surface plasmon resonance (SPR) or radioligand binding assays.
- Kinetic Modeling : Fit data to a two-state model (e.g., conformational selection vs. induced fit) using software like KinTek Explorer.
- Confounding Factor Mitigation : Account for solvent effects (e.g., DMSO concentration) on receptor conformation .
Data Analysis and Interpretation
Q. How should researchers interpret variability in deuterium retention during long-term stability studies?
- Methodological Answer :
Q. What statistical approaches validate the reproducibility of Des(1-azepanyl)ethyl Bazedoxifene-d6 quantification in multi-center studies?
- Methodological Answer :
Methodological Limitations and Innovations
Q. What are the limitations of using Des(1-azepanyl)ethyl Bazedoxifene-d6 in metabolic flux analysis?
Q. How can mixed-method research (qualitative + quantitative) address gaps in mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

